Quinfamide

Description

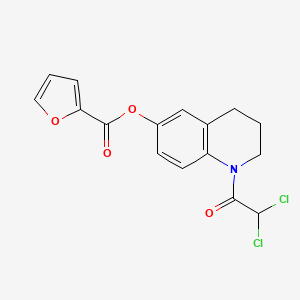

Structure

3D Structure

Properties

IUPAC Name |

[1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c17-14(18)15(20)19-7-1-3-10-9-11(5-6-12(10)19)23-16(21)13-4-2-8-22-13/h2,4-6,8-9,14H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJGFIXQRZOVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC(=O)C3=CC=CO3)N(C1)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211320 | |

| Record name | Quinfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62265-68-3 | |

| Record name | Quinfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62265-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinfamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZB1046R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Structure of Quinfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinfamide, a potent luminal amebicide, is a dichloroacetyl quinolol ester recognized for its efficacy against intestinal amoebiasis. This technical guide provides a comprehensive overview of its synthesis and chemical structure, intended to support researchers and professionals in drug development. The synthesis is a two-step process commencing with the dichloroacetylation of 6-hydroxytetrahydroquinoline, followed by esterification with 2-furoyl chloride. This document details the experimental protocols for these synthetic steps and presents a thorough characterization of the final compound, including its key physicochemical and spectroscopic data.

Chemical Structure and Properties

Quinfamide is chemically known as [1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate. Its structure is characterized by a tetrahydroquinoline core, functionalized with a dichloroacetyl group on the nitrogen atom and a 2-furoate ester at the 6-position.

Table 1: Physicochemical Properties of Quinfamide [1][2]

| Property | Value |

| CAS Number | 62265-68-3 |

| Molecular Formula | C₁₆H₁₃Cl₂NO₄ |

| Molecular Weight | 354.18 g/mol |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 144-147°C |

| Purity (HPLC) | >99%[3] |

Synthesis of Quinfamide

The synthesis of Quinfamide is a two-step process, starting from the commercially available 6-hydroxytetrahydroquinoline. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for Quinfamide.

Experimental Protocols

Step 1: Synthesis of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol [4]

This step involves the N-acylation of 6-hydroxytetrahydroquinoline with dichloroacetyl chloride.

-

Materials:

-

6-Hydroxytetrahydroquinoline

-

Dichloroacetyl chloride

-

Anhydrous dichloromethane (B109758) or tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

In a reaction vessel, dissolve 6-hydroxytetrahydroquinoline in anhydrous dichloromethane or THF under an inert atmosphere.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add dichloroacetyl chloride to the cooled solution while stirring.

-

Add triethylamine dropwise to neutralize the hydrochloric acid generated during the reaction.

-

Allow the reaction to proceed at 0-5 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Synthesis of Quinfamide (1-(Dichloroacetyl)-6-(2-furoyloxy)-1,2,3,4-tetrahydroquinoline)

This final step is the O-acylation of the intermediate with 2-furoyl chloride to yield Quinfamide.

-

Materials:

-

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

-

2-Furoyl chloride

-

Anhydrous solvent (e.g., dichloromethane, pyridine)

-

Base (e.g., triethylamine, pyridine)

-

-

Procedure:

-

Dissolve 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol in an anhydrous solvent under an inert atmosphere.

-

Add a suitable base to act as a scavenger for the HCl produced.

-

Cool the mixture to 0 °C.

-

Slowly add 2-furoyl chloride to the reaction mixture.

-

The reaction is typically stirred at room temperature for several hours until completion (monitored by TLC).

-

The work-up procedure generally involves washing the reaction mixture with aqueous solutions to remove the base and any salts.

-

The organic layer is dried and the solvent evaporated to yield the crude product.

-

Purification is achieved by recrystallization or column chromatography to afford pure Quinfamide.

-

Spectroscopic Characterization

The chemical structure of Quinfamide is confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments in the molecule.

Table 2: ¹H NMR Spectral Data of Quinfamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectral Data of Quinfamide

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: While a Certificate of Analysis confirms the use of ¹H NMR for identity confirmation, specific peak assignments are not publicly available in the searched literature.[3]

Infrared (IR) Spectroscopy

The IR spectrum of Quinfamide reveals the presence of its key functional groups.

Table 4: IR Spectral Data of Quinfamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available in search results | C=O (ester) | |

| C=O (amide) | ||

| C-O (ester) | ||

| C-Cl | ||

| Aromatic C-H | ||

| Aliphatic C-H |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Quinfamide and to study its fragmentation pattern.

Table 5: Mass Spectrometry Data of Quinfamide

| m/z | Interpretation |

| 353.02 | [M]⁺ (Monoisotopic Mass)[1] |

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final characterized product.

Caption: Logical workflow of Quinfamide synthesis and characterization.

Conclusion

This technical guide has outlined the synthetic pathway and structural characteristics of Quinfamide. The two-step synthesis is efficient, and the structure of the final compound is well-defined by standard spectroscopic methods. While detailed experimental procedures and complete spectroscopic data are proprietary or not fully available in the public domain, this guide provides a solid foundation for researchers and drug development professionals working with this important antiparasitic agent. Further research into the detailed mechanistic pathways of its synthesis and the acquisition of a complete public spectroscopic database would be valuable for the scientific community.

References

In Vitro Activity of Quinfamide Against Intestinal Protozoa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinfamide is a dichloroacetyl quinolol derivative that has been used as a luminal amebicide. Its efficacy is primarily centered on infections within the intestinal tract. This technical guide provides a comprehensive overview of the available in vitro data on the activity of quinfamide against key intestinal protozoa. The document summarizes quantitative data, outlines relevant experimental protocols based on established methodologies, and visualizes the proposed mechanisms of action and experimental workflows. A significant gap in the publicly available literature exists regarding detailed protocols from the original in vitro studies of quinfamide and its activity against a broader range of intestinal protozoa.

Mechanism of Action

The precise molecular mechanism of quinfamide has not been fully elucidated. However, available evidence suggests a multifaceted mode of action against protozoa, primarily Entamoeba histolytica. The proposed mechanisms include:

-

Inhibition of Protein Synthesis: Quinfamide is thought to interfere with protein synthesis in protozoa, a critical process for their survival and proliferation. It is suggested that the drug may bind to specific sites on the parasite's ribosomes, thereby halting the translation process.[1]

-

Disruption of Cell Membrane Integrity: The drug may induce changes in the permeability of the protozoan cell membrane.[1] This leads to a loss of essential intracellular components and ultimately results in cell lysis.[1]

-

Interference with Host Cell Adherence: Quinfamide has been shown to inhibit the adherence of amoebas to the intestinal lining of the host, a crucial step in the establishment of an infection.[1]

-

Interference with Energy Metabolism: Some evidence suggests that quinfamide may interfere with the synthesis of ATP, the primary energy currency of the parasite.[2]

The following diagram illustrates the proposed conceptual pathways of quinfamide's action.

Caption: Proposed multifaceted mechanism of action of Quinfamide against intestinal protozoa.

Quantitative Data on In Vitro Activity

The available quantitative data on the in vitro activity of quinfamide against intestinal protozoa is limited. The following table summarizes the key findings from published studies.

| Intestinal Protozoan | Drug Concentration | Observed Effect | Source |

| Entamoeba histolytica | 20 µg/ml | Inhibition of propagation | Slighter et al., 1980 |

| Giardia lamblia | 200 mg/L | No inhibition of growth | Cedillo-Rivera et al., 1992 |

| Cryptosporidium parvum | Not Available | No data available | |

| Trichomonas vaginalis | Not Available | No data available |

Experimental Protocols

In Vitro Culture and Drug Susceptibility Testing of Entamoeba histolytica

a. Parasite Culture

-

Medium: Axenic cultivation of E. histolytica trophozoites (e.g., strain HM-1:IMSS) is typically performed in TYI-S-33 medium.

-

Culture Conditions: Cultures are maintained at 37°C in borosilicate glass tubes.

-

Subculturing: Subcultures are performed every 48-72 hours to maintain the parasites in the logarithmic phase of growth.

b. Drug Susceptibility Assay (Conceptual Workflow)

A common method for assessing the viability of E. histolytica after drug exposure is the subculture method or colorimetric assays.

Caption: Experimental workflow for in vitro susceptibility testing of E. histolytica.

In Vitro Culture and Drug Susceptibility Testing of Giardia lamblia

a. Parasite Culture

-

Medium: Axenic cultures of G. lamblia trophozoites (e.g., strain WB) are commonly maintained in Keister's modified TYI-S-33 medium.

-

Culture Conditions: Trophozoites are grown at 37°C in glass or plastic culture tubes.

-

Harvesting: Trophozoites are detached from the culture vessel walls by chilling on ice for 10-15 minutes.

b. Drug Susceptibility Assay

The protocol described by Cedillo-Rivera et al. (1992) for testing drug susceptibility in G. lamblia involves the following general steps.

Caption: Experimental workflow for in vitro susceptibility testing of G. lamblia.

In Vitro Culture and Drug Susceptibility Testing of Cryptosporidium parvum

a. Parasite and Cell Culture

-

Host Cells: C. parvum is an obligate intracellular parasite and requires a host cell line for in vitro cultivation. The human ileocecal adenocarcinoma cell line (HCT-8) is commonly used.

-

Parasite Preparation: Oocysts are treated with a bleach solution to sterilize their surface, followed by an excystation solution (e.g., acidic buffer with taurocholic acid) to release infectious sporozoites.

-

Infection: HCT-8 cell monolayers are infected with the excysted sporozoites.

b. Drug Susceptibility Assay

The assessment of anti-cryptosporidial drug activity in vitro often involves imaging or molecular-based quantification of parasite growth.

Caption: Experimental workflow for in vitro susceptibility testing of C. parvum.

Discussion and Future Directions

The available in vitro data for quinfamide is sparse and largely historical. While it shows activity against E. histolytica, its lack of efficacy against G. lamblia at a high concentration suggests a narrow spectrum of activity among intestinal protozoa. The absence of data for C. parvum and T. vaginalis represents a significant knowledge gap.

For drug development professionals, the existing data suggests that quinfamide itself may not be a broad-spectrum anti-protozoal agent. However, its chemical scaffold could serve as a starting point for the development of new derivatives with improved potency and a broader range of activity.

Future research should focus on:

-

Re-evaluation of In Vitro Activity: Conducting comprehensive in vitro susceptibility testing of quinfamide against a panel of intestinal protozoa, including recent clinical isolates, using standardized and validated assays.

-

Elucidation of the Mechanism of Action: Utilizing modern molecular techniques such as transcriptomics, proteomics, and target-based screening to identify the specific molecular targets of quinfamide in E. histolytica.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of quinfamide to identify compounds with enhanced potency and a broader spectrum of anti-protozoal activity.

Conclusion

Quinfamide demonstrates in vitro activity against Entamoeba histolytica but appears to be inactive against Giardia lamblia. There is a critical lack of data regarding its efficacy against other significant intestinal protozoa like Cryptosporidium parvum and Trichomonas vaginalis. Furthermore, while several mechanisms of action have been proposed, the precise molecular targets remain to be identified. This technical guide consolidates the currently available information and provides a framework of established experimental protocols to facilitate future research into the anti-protozoal properties of quinfamide and its derivatives. The significant gaps in the literature underscore the need for renewed investigation into this compound to fully understand its potential and limitations as an anti-parasitic agent.

References

Molecular Targets of Quinfamide in Parasitic Organisms: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinfamide is a luminal amebicide highly effective against the trophozoite stage of Entamoeba histolytica, the causative agent of amebiasis. Despite its clinical efficacy, the precise molecular targets of Quinfamide within parasitic organisms remain an area of ongoing investigation. This technical guide synthesizes the current understanding of Quinfamide's mechanism of action, presenting available quantitative data, outlining plausible molecular interactions, and detailing relevant experimental methodologies. The evidence points to a multi-faceted mechanism of action rather than a single molecular target, primarily involving the disruption of core metabolic processes, inhibition of protein synthesis, and alteration of cellular integrity.

Introduction

Quinfamide, a dichloroacetyl-tetrahydroquinoline derivative, is a potent anti-parasitic agent used for the treatment of intestinal amebiasis.[1] It is a prodrug that is rapidly hydrolyzed in the host to its active metabolite, 1-(dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol. This active form is poorly absorbed from the gastrointestinal tract, leading to high concentrations in the gut lumen where it exerts its amebicidal effects. While clinically effective, a comprehensive understanding of its specific molecular targets has not been fully elucidated. This document aims to provide an in-depth overview of the current knowledge regarding the molecular interactions of Quinfamide in parasitic organisms, with a primary focus on Entamoeba histolytica.

Quantitative Data on Quinfamide Efficacy

Quantitative data on the bioactivity of Quinfamide is limited in publicly accessible literature. The most comprehensive data originates from early studies on the drug's efficacy.

| Compound | Organism | Assay Type | Parameter | Value | Reference |

| Quinfamide | Entamoeba criceti | In vivo (hamster model) | ED50 (3-day oral admin.) | 0.25 mg/kg/day | Slighter et al., 1980[2][3] |

| Quinfamide | Entamoeba criceti | In vivo (hamster model) | ED50 (single oral dose) | 0.9 mg/kg | Slighter et al., 1980[2][3] |

| Quinfamide | Entamoeba histolytica | In vitro | Inhibitory Concentration | 20 µg/mL | Slighter et al., 1980 |

Proposed Mechanisms of Action and Potential Molecular Targets

The mechanism of action of Quinfamide is believed to be multifactorial, targeting several key physiological processes in the parasite. The following sections detail the proposed mechanisms and their potential molecular underpinnings.

Inhibition of Protein Synthesis

A primary proposed mechanism is the inhibition of protein synthesis. It is hypothesized that Quinfamide's active metabolite binds to specific sites on the parasite's ribosomes, thereby halting the translation process and leading to cell death. However, the specific ribosomal proteins or RNA sequences that serve as the binding site have not yet been identified. Recent high-resolution cryo-EM structures of the E. histolytica ribosome could pave the way for computational docking studies to explore potential binding pockets for the dichloroacetyl-tetrahydroquinolinol metabolite.

Disruption of Cellular Integrity and Adhesion

Quinfamide has been observed to disrupt the integrity of the amoeba's cell membrane, leading to the loss of essential ions and molecules, and ultimately cell lysis. The drug also appears to interfere with the parasite's ability to adhere to the host's intestinal lining, a critical step in the establishment of infection. The molecular basis for these effects is not well understood but may involve interactions with membrane proteins or lipids.

Interference with Energy Metabolism

Several sources suggest that Quinfamide interferes with the parasite's energy metabolism. E. histolytica relies on glycolysis for its ATP supply, as it lacks a Krebs cycle and oxidative phosphorylation.

-

ATP Synthesis: Quinfamide is proposed to interfere with the synthesis of ATP, the primary energy currency of the parasite. Enzymes in the glycolytic pathway of E. histolytica, such as pyruvate (B1213749) phosphate (B84403) dikinase (PPDK), are considered potential drug targets due to their absence in humans. It is plausible that the active metabolite of Quinfamide inhibits one or more of these essential glycolytic enzymes.

-

Fatty Acid Synthesis: There is some indication that Quinfamide may inhibit fatty acid synthesis, which would indirectly affect energy metabolism and membrane integrity.

Disruption of Calcium Homeostasis

It has been suggested that Quinfamide may cause an increase in the intracellular concentration of calcium ions in the parasite, leading to the disruption of various biochemical processes and ultimately cell death. Calcium signaling is crucial for numerous pathogenic processes in E. histolytica, including motility, adhesion, cytolysis, and phagocytosis. The parasite possesses a large number of calcium-binding proteins that regulate these functions. Quinfamide could potentially interfere with calcium channels, pumps, or calcium-binding proteins to disrupt this delicate balance.

Experimental Protocols

Detailed experimental protocols for elucidating Quinfamide's mechanism of action are not extensively described in the available literature. However, based on standard parasitological and biochemical methods, the following protocols can be outlined for key experiments.

In Vitro Amebicidal Activity Assay

This protocol is based on the nitroblue tetrazolium (NBT) reduction method to assess parasite viability.

-

Parasite Culture: E. histolytica trophozoites (e.g., HM1:IMSS strain) are cultured in a suitable medium (e.g., TYI-S-33) at 37°C.

-

Drug Preparation: A stock solution of Quinfamide is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted to the desired concentrations in the culture medium.

-

Assay Procedure:

-

Harvest trophozoites from a 24-hour culture and adjust the parasite count to 3 x 10^5 parasites/mL.

-

In a 96-well microtiter plate, add 100 µL of the parasite suspension to wells containing 100 µL of the serially diluted drug. Include control wells with parasites and medium only.

-

Incubate the plate at 37°C for the desired time (e.g., 4 hours).

-

After incubation, wash the wells with pre-warmed Hank's balanced salt solution (HBSS).

-

Add 100 µL of NBT solution in HBSS to each well and incubate at 37°C for 45 minutes.

-

Aspirate the contents and measure the formazan (B1609692) product photometrically. The optical density is proportional to the number of viable parasites.

-

In Vivo Efficacy in Hamster Model of Amebiasis

This protocol is a general outline based on the study by Slighter et al. (1980).

-

Animal Model: Golden hamsters are infected with Entamoeba criceti.

-

Drug Administration: Quinfamide is suspended in a suitable vehicle and administered orally to the infected hamsters at various doses.

-

Efficacy Assessment:

-

After a set period of treatment (e.g., 3 days for multiple doses or a single dose), the animals are euthanized.

-

The cecal contents are examined microscopically for the presence or absence of amoebic trophozoites.

-

The effective dose 50 (ED50), the dose at which 50% of the animals are cured, is calculated.

-

Visualizations

Proposed Multifaceted Mechanism of Action of Quinfamide

Caption: Proposed multifaceted mechanism of action of Quinfamide against E. histolytica.

Experimental Workflow for In Vitro Amebicidal Assay

Caption: Workflow for determining the in vitro amebicidal activity of Quinfamide.

Conclusion and Future Directions

While Quinfamide is an effective treatment for intestinal amebiasis, its precise molecular targets within parasitic organisms have not been definitively identified. The available evidence suggests a multifactorial mechanism of action, with plausible effects on protein synthesis, cell membrane integrity, energy metabolism, and calcium homeostasis. The lack of recent, in-depth molecular studies presents a significant gap in our understanding of this important anti-parasitic drug.

Future research should focus on:

-

Target Deconvolution: Utilizing modern techniques such as chemical proteomics, thermal shift assays, and genetic approaches to identify the specific binding partners of Quinfamide's active metabolite.

-

Enzyme Inhibition Studies: Performing kinetic analyses on key enzymes in the glycolytic pathway of E. histolytica to determine if they are directly inhibited by the active metabolite.

-

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the structure of the active metabolite in complex with its putative target(s), such as the ribosome.

-

Calcium Signaling Studies: Employing calcium imaging techniques to investigate the direct effects of the active metabolite on intracellular calcium dynamics in E. histolytica.

A more detailed understanding of Quinfamide's molecular targets will not only provide insights into its amebicidal activity but also aid in the development of new, more potent anti-parasitic agents and strategies to combat potential drug resistance.

References

- 1. What is the mechanism of Quinfamide? [synapse.patsnap.com]

- 2. Activity of quinfamide against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of quinfamide against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis | Parasitology | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols: Quinfamide Stock Solution Preparation for In Vitro Assays

Introduction

Quinfamide is a dichloroacetyl quinolol derivative recognized for its potent anti-parasitic properties, particularly as an anti-amoebic agent.[1][2][3] It is primarily used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica.[4][5] For researchers investigating its mechanism of action or evaluating its efficacy in in vitro models, the correct and consistent preparation of stock solutions is a critical first step to ensure reproducible and reliable experimental results.[6] These application notes provide detailed protocols for the solubilization and storage of quinfamide for use in various in vitro assays.

Physicochemical and Solubility Data

A comprehensive understanding of quinfamide's properties is essential for its effective use in a laboratory setting. Key data has been compiled from various sources and is summarized below.

Table 1: Physicochemical Properties of Quinfamide

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₃Cl₂NO₄ | [2][7][8] |

| Molecular Weight | 354.18 g/mol | [2][7][9] |

| CAS Number | 62265-68-3 | [8][9] |

| Appearance | Off-white to pale beige solid | [3][10] |

| Melting Point | 145-146°C | [3] |

| Purity | ≥99.0% | [9] |

Table 2: Solubility and Storage of Quinfamide

| Parameter | Details | Source(s) |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [7][9][10] |

| Solubility in DMSO | ≥ 50 mg/mL (approx. 141 mM) | [7][9] |

| Other Solvents | Slightly soluble in Chloroform and Methanol (heating may improve solubility). Soluble in Acetone. | [3][10] |

| Storage (Powder) | Store at -20°C for up to 3 years. The compound is hygroscopic. | [3][7] |

| Storage (Stock Solution) | Store in aliquots at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [7][11] |

Experimental Protocols

The following protocols provide step-by-step instructions for preparing a high-concentration stock solution of quinfamide in DMSO and subsequently diluting it to a working concentration for use in cell-based assays.

Protocol 1: Preparation of a 100 mM Quinfamide Stock Solution in DMSO

This protocol is designed to create a highly concentrated stock solution that can be stored for long-term use.

Materials:

-

Quinfamide powder (CAS 62265-68-3)

-

Anhydrous or low-water Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade

-

Sterile microcentrifuge tubes or cryogenic vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Weighing Quinfamide: In a sterile environment (e.g., a chemical fume hood or laminar flow hood), accurately weigh 35.42 mg of quinfamide powder. Transfer the powder to a sterile vial capable of holding the final volume.

-

Adding Solvent: Using a calibrated pipette, add 1 mL of room temperature, sterile DMSO to the vial containing the quinfamide powder.

-

Dissolution: Tightly cap the vial and vortex for 2-3 minutes to facilitate dissolution.

-

Sonication: For complete dissolution, place the vial in a water bath sonicator for 10-15 minutes.[7] Visually inspect the solution to ensure it is clear and that no solid particulates remain.

-

Sterile Filtration (Optional): For applications requiring absolute sterility, such as cell culture, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryogenic vials.[11] Store the aliquots at -80°C for long-term storage (up to one year).[7]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the high-concentration stock solution into a final working concentration in an aqueous buffer or cell culture medium.

Materials:

-

100 mM Quinfamide stock solution in DMSO

-

Sterile cell culture medium or desired aqueous buffer, pre-warmed to 37°C

-

Sterile pipette tips and tubes

Procedure:

-

Thawing Stock Solution: Remove one aliquot of the 100 mM quinfamide stock solution from the -80°C freezer and thaw it completely at room temperature.

-

Serial Dilution (if necessary): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution step in sterile DMSO or the final aqueous medium.

-

Final Dilution: Directly add the required volume of the quinfamide stock solution to the pre-warmed cell culture medium to achieve the final target concentration. For example, to make a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of medium (1:1000 dilution).

-

Mixing: Immediately after adding the quinfamide stock, mix the solution thoroughly by gentle pipetting or inverting the tube. This is crucial to prevent the compound from precipitating out of the aqueous solution.

-

Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples (e.g., 0.1% for a 1:1000 dilution) to account for any solvent-induced effects.[12] The final concentration of DMSO in cell-based assays should ideally be kept below 0.5% to avoid cytotoxicity.[12]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for stock solution preparation. As the detailed signaling pathways of quinfamide in mammalian cells are not well-defined, a procedural diagram is provided for clarity.

References

- 1. macsenlab.com [macsenlab.com]

- 2. scbt.com [scbt.com]

- 3. Quinfamide CAS#: 62265-68-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Treatment of chronic amebiasis in pediatric patients with a suspension of quinfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of quinfamide against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinfamide | Parasite | TargetMol [targetmol.com]

- 8. Quinfamide | C16H13Cl2NO4 | CID 71743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. abmole.com [abmole.com]

- 10. usbio.net [usbio.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

Application Note: Quantification of Quinfamide in Biological Samples using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Quinfamide in various biological matrices, including plasma, urine, and feces. The described protocol utilizes a robust solid-phase extraction (SPE) procedure for sample clean-up and pre-concentration, followed by chromatographic separation on a cyanopropyl (CN) column with ultraviolet (UV) detection. This method is demonstrated to be linear, sensitive, and reproducible, making it suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications.

Introduction

Quinfamide is an anti-amebic agent used for the treatment of intestinal amebiasis.[1] Accurate quantification of Quinfamide and its metabolites in biological samples is crucial for pharmacokinetic analysis, dose-response studies, and overall drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of pharmaceutical compounds in complex biological matrices due to its high resolution, sensitivity, and specificity.[2] This document provides a detailed protocol for the extraction and HPLC analysis of Quinfamide from plasma, urine, and feces. The method is based on a published procedure by Morales et al. (2000) and is intended for use by researchers, scientists, and drug development professionals.[3]

Physicochemical Properties of Quinfamide:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃Cl₂NO₄ | [1][4][5] |

| Molecular Weight | 354.18 g/mol | [1][4][5] |

| Melting Point | 145-146°C | [5][6] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727) (with heating). | [6][7] |

Experimental Workflow

Caption: Experimental workflow for Quinfamide quantification.

Materials and Methods

Reagents and Materials

-

Quinfamide reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sep-Pak C18 cartridges (or equivalent)

-

Blank human plasma, urine, and feces

Instrumentation

-

HPLC system equipped with a UV detector

-

CN analytical column (5 µm particle size)

-

Solid-phase extraction manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Chromatographic Conditions

| Parameter | Condition |

| Column | CN column (5 µm) |

| Mobile Phase | Water:Acetonitrile:Methanol (40:50:10, v/v/v)[3] |

| Flow Rate | To be optimized for the specific column dimensions |

| Detection Wavelength | 269 nm[3] |

| Injection Volume | To be optimized (e.g., 20 µL) |

| Column Temperature | Ambient |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Quinfamide reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create calibration standards and quality control (QC) samples.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from Morales et al. (2000).[3]

-

Cartridge Conditioning: Condition a Sep-Pak cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

-

Sample Loading: Load 1 mL of the biological sample (plasma, urine, or reconstituted feces) onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

-

Analyte Elution: Elute the retained Quinfamide from the cartridge using an appropriate volume of acetonitrile.[3]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).

-

Final Preparation: Vortex the reconstituted sample and centrifuge before transferring to an HPLC vial for analysis.

Method Validation Summary

The following table summarizes the validation parameters for the described HPLC method as reported by Morales et al. (2000).[3]

| Parameter | Result |

| Linearity Range | 0.08 - 2.0 µg/mL[3] |

| Limit of Quantitation (LOQ) | 0.08 µg/mL[3] |

| Coefficient of Variation (CV%) | Maximum of 14%[3] |

| Recovery | 82% - 98% (in plasma, urine, and feces)[3] |

Principle of Chromatographic Separation

Caption: Principle of reversed-phase chromatography for Quinfamide.

Data Analysis and Quantification

The concentration of Quinfamide in the biological samples is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the analysis of the prepared standard solutions. The calibration curve is constructed by plotting the peak area versus the known concentration of each standard. Linear regression analysis is typically used to determine the equation of the line that best fits the data points.

Conclusion

The HPLC method described provides a reliable and sensitive approach for the quantification of Quinfamide in biological matrices. The solid-phase extraction protocol ensures effective sample clean-up, and the chromatographic conditions allow for efficient separation and detection. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of Quinfamide.

References

- 1. Quinfamide - Wikipedia [en.wikipedia.org]

- 2. Determination of Quinfamide Impurities in Fixed Dose Combinations (FDC) by Reversed-Phase Chromatography (RP-HPLC/RP-UPLC) - STEMart [ste-mart.com]

- 3. Solid-phase extraction and liquid chromatographic quantitation of quinfamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinfamide | C16H13Cl2NO4 | CID 71743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. Quinfamide CAS#: 62265-68-3 [m.chemicalbook.com]

- 7. Quinfamide | Parasite | TargetMol [targetmol.com]

Application Notes and Protocols for Evaluating Quinfamide Efficacy in Animal Models of Amoebiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used to evaluate the efficacy of Quinfamide against intestinal amoebiasis. Detailed protocols for inducing amoebiasis in hamsters, drug administration, and efficacy assessment are included, along with a summary of key quantitative data.

Introduction to Quinfamide and Amoebiasis Animal Models

Quinfamide is a luminal amoebicide effective against the trophozoite and cyst forms of Entamoeba histolytica.[1] Its mechanism of action is believed to involve the immobilization of trophozoites within the intestinal lumen.[2] Preclinical evaluation of Quinfamide's efficacy has primarily utilized the hamster model, which has been shown to be susceptible to infection with various Entamoeba species.

Animal models are indispensable for the in vivo assessment of anti-amoebic compounds, providing insights into drug efficacy, pharmacokinetics, and toxicity that cannot be obtained from in vitro studies alone.[3] While several rodent models of amoebiasis exist, including mice, rats, and gerbils, the hamster model is particularly well-documented for intestinal amoebiasis and has been the primary model for Quinfamide evaluation.[4][5]

Quantitative Efficacy Data of Quinfamide

The following table summarizes the reported efficacy of Quinfamide in the hamster model against Entamoeba criceti, a natural parasite of hamsters that serves as a model for intestinal amoebiasis.

| Animal Model | Entamoeba Species | Dosing Regimen | Efficacy Metric | Value | Reference |

| Hamster | E. criceti (natural infection) | Multiple doses (3 days) | ED50 | 0.25 mg/kg/day (Total dose: 0.75 mg/kg) | [2][6][7] |

| Hamster | E. criceti (natural infection) | Single dose | ED50 | 0.9 mg/kg | [2][6][7] |

Experimental Protocols

Hamster Model of Intestinal Amoebiasis

This protocol describes the induction of intestinal amoebiasis in hamsters using Entamoeba histolytica trophozoites, adapted from the "washed-closed cecal loop" method. This model is suitable for evaluating the efficacy of luminal amoebicides like Quinfamide.

Materials:

-

Male golden Syrian hamsters (80-100g)

-

Axenically cultured Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

-

Culture medium (e.g., TYI-S-33)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Sterile surgical instruments

-

Sterile saline solution

-

Sutures

Procedure:

-

Animal Preparation: Acclimatize hamsters for at least one week before the experiment. Provide food and water ad libitum.

-

Inoculum Preparation: Culture E. histolytica trophozoites in TYI-S-33 medium to late-logarithmic phase. Harvest the trophozoites by centrifugation and wash them twice with sterile saline. Resuspend the pellet in fresh saline to a final concentration of 1-2 x 10^6 trophozoites per 0.5 mL.

-

Surgical Procedure:

-

Anesthetize the hamster using an appropriate anesthetic.

-

Make a midline abdominal incision to expose the cecum.

-

Gently exteriorize the cecum and ligate it at the ileocecal junction and the cecocolic junction to create a closed loop.

-

Using a fine-gauge needle, inject 0.5 mL of the trophozoite suspension into the lumen of the closed cecal loop.

-

Return the cecum to the abdominal cavity and close the incision with sutures.

-

-

Post-operative Care: House the animals individually and monitor them for signs of infection and post-surgical complications.

Quinfamide Administration

Formulation:

-

Quinfamide can be suspended in a vehicle suitable for oral administration, such as 0.5% carboxymethyl cellulose (B213188) (CMC) in water.

-

Prepare the suspension fresh daily.

Administration:

-

Administer Quinfamide orally using a gavage needle.

-

The volume of administration should be adjusted based on the animal's body weight (typically 5-10 mL/kg).

-

For multiple-day dosing studies, administer the drug at the same time each day.

Efficacy Assessment

1. Parasitological Examination:

-

At the end of the treatment period, euthanize the animals.

-

Aseptically remove the cecum and collect the contents.

-

Examine a wet mount of the cecal contents under a microscope for the presence and motility of E. histolytica trophozoites.

-

To quantify the parasite load, a scoring system can be used (e.g., 0 = no parasites, 1 = few, 2 = moderate, 3 = abundant).

2. Histopathological Analysis:

-

Fix a section of the cecal tissue in 10% neutral buffered formalin.

-

Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Examine the sections for the presence of amoebic trophozoites, inflammation, ulceration, and tissue damage. A scoring system can be used to grade the severity of the lesions.

3. Determination of ED50:

-

The 50% effective dose (ED50) is the dose of a drug that is effective in 50% of the treated animals.

-

To determine the ED50, graded doses of Quinfamide are administered to different groups of infected animals.

-

The percentage of animals in each group that are cured (i.e., complete clearance of parasites) is determined.

-

The ED50 can then be calculated using statistical methods such as probit analysis.

Visualizations

Caption: Experimental workflow for evaluating Quinfamide efficacy.

References

- 1. Pathogenesis of Intestinal Amebiasis: From Molecules to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of quinfamide against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comparative study of experimental caecal amoebiasis and the evaluation of amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal invasive amebiasis: an experimental model in rodents using axenic or monoxenic strains of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: Cell-Based Assays for Determining the IC50 Value of Quinfamide

Introduction

Quinfamide is an antiparasitic agent known for its efficacy against intestinal amoebiasis, primarily caused by Entamoeba histolytica.[1][2] It functions as a luminal amebicide, immobilizing trophozoites within the intestine.[3] Recent research has also explored the potential of various compounds to inhibit specific signaling pathways implicated in cancer, making it valuable to characterize the cytotoxic and antiproliferative effects of drugs like Quinfamide on relevant cell lines.

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. It represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation or metabolic activity, by 50%.[4][5] Determining the IC50 value is a fundamental step in preclinical drug development, enabling the comparison of compound efficacy and guiding dose-selection for further studies.

These application notes provide detailed protocols for three common cell-based assays—MTT, Resazurin (B115843) (alamarBlue™), and an ATP-based luminescent assay (CellTiter-Glo®)—to determine the IC50 value of Quinfamide against parasitic protozoa and cancer cell lines.

Mechanism of Action of Quinfamide

Quinfamide's primary antiprotozoal mechanism involves a multi-faceted disruption of the parasite's essential functions. It has been shown to interfere with the metabolic pathways of the amoeba, inhibit crucial protein synthesis by binding to ribosomes, and disrupt the integrity of the cell membrane, leading to cell lysis. Additionally, it hinders the amoeba's ability to adhere to the host's intestinal lining, a critical step for establishing infection.

While the anticancer mechanism of Quinfamide is not well-established, many antiparasitic drugs have been investigated for their effects on pathways critical to cancer cell survival, such as the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. A hypothetical mechanism could involve Quinfamide inhibiting key components of this pathway, thereby preventing the nuclear translocation of β-catenin and the transcription of target genes responsible for proliferation.

Caption: Antiparasitic mechanism of Quinfamide against E. histolytica.

Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by Quinfamide.

Experimental Protocols

The following protocols outline the general steps for determining the IC50 value of Quinfamide. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.

Caption: General workflow for determining the IC50 value using a cell-based assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

-

Selected cell line (e.g., E. histolytica trophozoites, SW480 colon cancer cells)

-

Complete culture medium

-

Quinfamide

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader (absorbance at 490 nm or 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well for adherent cancer cells) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of Quinfamide in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the Quinfamide dilutions. Include vehicle controls (medium with DMSO at the highest concentration used) and no-cell controls (medium only for background).

-

Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Protocol 2: Resazurin (alamarBlue™) Assay

This fluorescent/colorimetric assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by viable, metabolically active cells.

Materials:

-

Selected cell line

-

Complete culture medium

-

Quinfamide

-

DMSO (sterile)

-

Resazurin-based reagent (e.g., alamarBlue™)

-

96-well black or opaque-walled plates (for fluorescence)

-

Microplate reader (fluorescence Ex/Em ~560/590 nm or absorbance at 570 nm)

Procedure:

-

Cell Seeding: Follow step 1 from the MTT protocol, using opaque-walled plates for fluorescence measurements.

-

Compound Treatment: Follow steps 2 and 3 from the MTT protocol.

-

Resazurin Addition: Add the resazurin reagent to each well (typically 10% of the culture volume, e.g., 10 µL for a 100 µL culture).

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized based on cell type and density.

-

Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a microplate reader.

Protocol 3: ATP-Based Luminescent Assay (CellTiter-Glo®)

This assay quantifies the amount of ATP present, which is a marker of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration, catalyzed by luciferase.

Materials:

-

Selected cell line

-

Complete culture medium

-

Quinfamide

-

DMSO (sterile)

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

96-well solid white opaque plates (for luminescence)

-

Luminometer

Procedure:

-

Cell Seeding: Follow step 1 from the MTT protocol, using solid white plates suitable for luminescence.

-

Compound Treatment: Follow step 2 from the MTT protocol.

-

Incubation: Incubate for the desired exposure period (e.g., 48 or 72 hours).

-

Reagent Preparation and Addition: Equilibrate the plate and the luminescent reagent to room temperature for approximately 30 minutes. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

-

Signal Stabilization: Mix the contents by shaking on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis and Presentation

-

Background Subtraction: Subtract the average signal from the "no-cell control" wells from all other wells.

-

Normalization: Calculate the percentage of cell viability for each Quinfamide concentration relative to the vehicle control wells (which represent 100% viability).

-

% Viability = (Signal of Treated Well / Average Signal of Vehicle Control Wells) x 100

-

-

Dose-Response Curve: Plot the percent viability against the logarithm of the Quinfamide concentration.

-

IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response with a variable slope) in graphing software (like GraphPad Prism) to fit a sigmoidal curve to the data and determine the IC50 value.

Quantitative Data Summary

The following tables summarize known and hypothetical data for Quinfamide's activity.

Table 1: Reported In Vitro Efficacy of Quinfamide against Protozoa

| Organism | Assay/Endpoint | Concentration | Result | Reference |

|---|---|---|---|---|

| Entamoeba histolytica | Inhibition of Propagation | 20 µg/mL | Effective inhibition |

| Giardia lamblia | Growth Inhibition | 200 mg/L | No inhibition observed | |

Table 2: Hypothetical IC50 Values of Quinfamide against Human Cancer Cell Lines (Note: This data is for illustrative purposes to demonstrate data presentation format.)

| Cell Line | Cancer Type | Assay Used | Incubation Time (h) | IC50 (µM) |

|---|---|---|---|---|

| SW480 | Colon Carcinoma | MTT | 72 | 15.8 |

| MCF-7 | Breast Adenocarcinoma | Resazurin | 72 | 22.4 |

| A549 | Lung Carcinoma | CellTiter-Glo® | 72 | 35.1 |

| HeLa | Cervical Cancer | MTT | 72 | 18.9 |

References

Application Notes and Protocols for High-Throughput Screening of Novel Quinfamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinfamide, a dichloroacetyl-tetrahydroquinoline derivative, is an effective luminal amebicide used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica. Its mechanism of action is multifaceted, involving the disruption of key metabolic pathways, inhibition of protein synthesis, and compromising cell membrane integrity.[1] The development of novel Quinfamide analogs presents a promising avenue for the discovery of more potent and selective anti-protozoal agents.

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of novel Quinfamide analogs against E. histolytica. The protocols outlined below cover primary viability screening, secondary mechanism-of-action assays, and cytotoxicity profiling, enabling the identification and characterization of promising lead compounds.

Synthesis of Quinfamide Analogs

The general synthesis of Quinfamide involves the amidation of 6-hydroxytetrahydroquinoline with dichloroacetyl chloride, followed by acylation with 2-furoyl chloride. A library of novel analogs can be generated by varying the substituents on the tetrahydroquinoline ring and replacing the 2-furoyl moiety with other heterocyclic or aromatic groups.

Data Presentation: Anti-amoebic Activity of Novel Quinfamide Analogs

The following table presents a representative, hypothetical dataset for a series of novel Quinfamide analogs, illustrating the type of quantitative data that would be generated through the screening cascade outlined in these protocols. The structure-activity relationships (SAR) suggested here are based on common principles of medicinal chemistry, where modifications to the core scaffold can influence potency and selectivity.

| Compound ID | R1 Substituent (Tetrahydroquinoline Ring) | R2 Moiety (Ester Group) | Primary Screen Hit (IC50 µM) | E. histolytica (EC50 µM) | HEK293 Cytotoxicity (CC50 µM) | Selectivity Index (SI = CC50/EC50) |

| QF-001 | H | 2-Furoyl (Quinfamide) | 1.5 | 1.2 | >100 | >83.3 |

| QF-002 | 7-Methoxy | 2-Furoyl | 0.8 | 0.6 | >100 | >166.7 |

| QF-003 | 8-Methyl | 2-Furoyl | 1.2 | 1.0 | >100 | >100 |

| QF-004 | H | 2-Thienoyl | 1.1 | 0.9 | >100 | >111.1 |

| QF-005 | H | 3-Pyridoyl | 2.5 | 2.1 | >100 | >47.6 |

| QF-006 | 7-Methoxy | 2-Thienoyl | 0.5 | 0.3 | >100 | >333.3 |

| QF-007 | 7-Methoxy | 3-Pyridoyl | 1.8 | 1.5 | >100 | >66.7 |

| Metronidazole (B1676534) | - | - | 5.2 | 5.0 | >100 | >20 |

Experimental Protocols

Primary High-Throughput Screening: E. histolytica Viability Assay

This assay is designed to rapidly assess the ability of a large number of compounds to inhibit the growth of E. histolytica trophozoites. It is based on the quantification of ATP, an indicator of metabolically active cells, using a luciferase-based reagent.

Materials:

-

E. histolytica trophozoites (e.g., HM-1:IMSS strain)

-

TYI-S-33 culture medium

-

384-well white, solid-bottom assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

-

Quinfamide analogs dissolved in DMSO

-

Metronidazole (positive control)

-

DMSO (negative control)

Protocol:

-

Cell Culture: Culture E. histolytica trophozoites in TYI-S-33 medium under anaerobic conditions at 37°C.

-

Compound Plating: Using an automated liquid handler, dispense 100 nL of each Quinfamide analog (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well assay plate. Dispense DMSO into control wells.

-

Cell Plating: Harvest trophozoites in the logarithmic growth phase and adjust the cell density to 1 x 10^5 cells/mL in fresh TYI-S-33 medium. Dispense 40 µL of the cell suspension into each well of the assay plate, resulting in a final compound concentration of 25 µM and a final DMSO concentration of 0.25%.

-

Incubation: Incubate the plates for 48 hours at 37°C in an anaerobic chamber or using a GasPak™ system.

-

ATP Measurement: Equilibrate the plates to room temperature for 15 minutes. Add 20 µL of CellTiter-Glo® reagent to each well.

-

Luminescence Reading: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and metronidazole (positive control) wells.

Secondary Screening: Dose-Response and Cytotoxicity Assays

Compounds that show significant inhibition in the primary screen are further evaluated to determine their potency (EC50) against E. histolytica and their toxicity towards a human cell line to assess selectivity.

Materials:

-

Same as primary screening, but using 96-well plates.

Protocol:

-

Compound Dilution: Prepare a serial dilution of the hit compounds in DMSO.

-

Assay Procedure: Follow the same procedure as the primary screening, but with a range of final compound concentrations (e.g., from 0.01 µM to 100 µM) in a 96-well format.

-

Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value.

Materials:

-

HEK293 cells

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin

-

96-well clear-bottom, black-walled assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Hit compounds from the primary screen

Protocol:

-

Cell Plating: Seed HEK293 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Add the serially diluted hit compounds to the cells.

-

Incubation: Incubate the plates for 48 hours.

-

ATP Measurement and Data Analysis: Follow the same procedure as the E. histolytica viability assay to measure ATP levels and calculate the CC50 (50% cytotoxic concentration) values.

Mechanism of Action Assays

These assays are designed to investigate how the lead Quinfamide analogs exert their anti-amoebic effects.

This assay measures the incorporation of a radiolabeled amino acid into newly synthesized proteins.

Materials:

-

E. histolytica trophozoites

-

TYI-S-33 medium

-

[35S]-Methionine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Cell Treatment: Incubate E. histolytica trophozoites with the test compounds at their EC50 concentrations for a predetermined time (e.g., 2-4 hours).

-

Radiolabeling: Add [35S]-Methionine to the cultures and incubate for 1 hour.

-

Protein Precipitation: Harvest the cells and precipitate the proteins using cold TCA.

-

Scintillation Counting: Wash the protein pellets, dissolve them in a suitable solvent, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the level of radioactivity in treated cells to that in untreated controls to determine the extent of protein synthesis inhibition.

This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

-

E. histolytica trophozoites

-

TYI-S-33 medium

-

CytoTox-ONE™ Homogeneous Membrane Integrity Assay kit (Promega) or similar LDH release assay.[2]

-

Test compounds

-

Lysis buffer (positive control for maximum LDH release)

Protocol:

-

Cell Treatment: Incubate E. histolytica trophozoites with the test compounds at various concentrations in a 96-well plate for a set period (e.g., 4-8 hours).

-

LDH Measurement: Add the LDH assay reagent to each well according to the manufacturer's instructions.[2]

-

Fluorescence Reading: Incubate for 10 minutes at room temperature and measure the fluorescence.

-

Data Analysis: Calculate the percentage of LDH release for each compound concentration relative to the maximum LDH release from the lysis buffer-treated cells.

Visualizations: Workflows and Signaling Pathways

Caption: High-throughput screening workflow for the identification and characterization of novel Quinfamide analogs.

Caption: Proposed multi-target mechanism of action of Quinfamide analogs against Entamoeba histolytica.

Caption: Logical progression of assays in the screening cascade for novel Quinfamide analogs.

References

Application Notes and Protocols for Quinfamide Administration in Hamster Models of Amoebiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of quinfamide in hamster models of both intestinal and hepatic amoebiasis. The following sections outline the procedures for inducing the disease, preparing and administering the drug, and summarizing key efficacy data.

Overview of Quinfamide

Quinfamide is a luminal amoebicide belonging to the dichloroacetyl quinolol group.[1] Its primary mechanism of action involves the immobilization of Entamoeba histolytica trophozoites within the intestinal lumen.[2] While highly effective against luminal parasites, its efficacy in invasive amoebiasis is less established.

Experimental Models of Amoebiasis in Hamsters

Golden Syrian hamsters are a well-established and susceptible model for studying both intestinal and hepatic amoebiasis.[3][4]

Induction of Intestinal Amoebiasis

A reliable method for establishing intestinal amoebiasis is the "washed-closed cecal loop" model.[4][5]

Protocol:

-

Animal Preparation: Anesthetize adult golden Syrian hamsters (average weight 100-120g) with an appropriate anesthetic (e.g., sodium pentobarbital).

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the cecum.

-

Gently wash out the contents of the cecum with sterile saline solution.

-

Create a closed loop by ligating both the proximal and distal ends of the cecum.

-

-

Inoculation:

-

Inject a suspension of axenically cultured virulent E. histolytica trophozoites (e.g., strain HM-1:IMSS) directly into the cecal loop.[5]

-

A typical inoculum consists of 1 x 10^6 trophozoites in 0.2 mL of culture medium.

-

-

Closure: Suture the abdominal wall in layers.

-

Post-operative Care: Monitor the animals for recovery and signs of infection. Macroscopic ulcerations are typically visible within 48 hours.[5]

Induction of Amoebic Liver Abscess (ALA)

Hepatic amoebiasis is induced by the direct inoculation of trophozoites into the liver.[6][7]

Protocol:

-

Animal Preparation: Anesthetize adult golden Syrian hamsters (average weight 100g) as described above.[6]

-

Inoculation:

-

Closure and Post-operative Care: Suture the incision and monitor the animals. Liver abscesses typically develop within 4 to 7 days.[6]

Quinfamide Administration Protocol

The following protocol is based on studies in hamsters naturally infected with Entamoeba criceti, a model that has been shown to be effective for evaluating amoebicidal agents against E. histolytica.[9]

Drug Preparation

-

Prepare a suspension of quinfamide in a suitable vehicle, such as 1% gum tragacanth in water.[9]

Administration

-

Administer the quinfamide suspension orally via gavage (stomach tube).[9]

-

Dosage Regimens:

Quantitative Data on Quinfamide Efficacy

The following tables summarize the efficacy of quinfamide in eradicating Entamoeba criceti in naturally infected hamsters.

Table 1: Efficacy of Multiple Oral Doses of Quinfamide

| Dosage (mg/kg/day for 3 days) | Total Dose (mg/kg) | Effective Dose (ED50) (mg/kg/day) |

| Varied | Varied | 0.25 |

Source: Adapted from a study on the activity of quinfamide against natural infections of Entamoeba criceti in hamsters.[10]

Table 2: Efficacy of a Single Oral Dose of Quinfamide

| Dosage (mg/kg) | Effective Dose (ED50) (mg/kg) |

| Varied | 0.9 |

Source: Adapted from a study on the activity of quinfamide against natural infections of Entamoeba criceti in hamsters.[10]

Table 3: Comparative Efficacy of Quinfamide and Other Amoebicides

| Drug | Relative Potency (Compared to Quinfamide) |

| Quinfamide | 1.0 |

| Teclozan | Significantly less active |

| Diloxanide furoate | Significantly less active |

| Etofamide | Approximately 1.5 times less active |

Source: Based on direct comparison studies.[9][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of quinfamide in a hamster model of amoebiasis.

Caption: Experimental workflow for amoebiasis induction and quinfamide treatment in hamsters.

Proposed Mechanism of Action of Quinfamide

This diagram illustrates the multifaceted mechanism of action of quinfamide against Entamoeba histolytica.

Caption: Proposed mechanism of action of quinfamide against Entamoeba histolytica.

Safety and Toxicity

In preclinical studies, quinfamide has demonstrated a high safety profile. No adverse effects were noted in rodents after a single oral dose as high as 10 g/kg.[10] Daily administration to monkeys of doses up to 500 mg/kg for 37 days did not produce any pharmacological, hematological, or histopathological abnormalities.[10]

References

- 1. stackoverflow.com [stackoverflow.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Frontiers | Identification of natural inhibitors of Entamoeba histolytica cysteine synthase from microbial secondary metabolites [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Quinfamide? [synapse.patsnap.com]

- 6. graphviz.org [graphviz.org]

- 7. medium.com [medium.com]

- 8. Treatment of chronic amebiasis in pediatric patients with a suspension of quinfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Activity of quinfamide against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Quinfamide Susceptibility Testing of Entamoeba histolytica

Audience: Researchers, scientists, and drug development professionals.

Abstract: Entamoeba histolytica, the causative agent of amoebiasis, remains a significant global health concern.[1] Effective treatment relies on amoebicidal drugs, and in vitro susceptibility testing is crucial for evaluating new compounds and monitoring for resistance. Quinfamide is a luminal amoebicide effective against the trophozoite stage of E. histolytica.[2][3] Its mechanism of action is multifaceted, involving the disruption of the parasite's metabolic processes, inhibition of protein synthesis, and interference with cell membrane integrity.[4] This document provides detailed protocols for the axenic culture of E. histolytica trophozoites and for performing in vitro susceptibility testing with Quinfamide.

Protocol 1: Axenic Culture of Entamoeba histolytica Trophozoites

This protocol describes the maintenance of E. histolytica (e.g., HM-1:IMSS strain) in axenic culture using TYI-S-33 medium. Axenic cultivation, first developed by Diamond, allows for the growth of the parasite in the absence of any other living organisms, which is essential for reproducible drug testing.[5]

1.1. Materials and Reagents

-

Culture Medium: TYI-S-33 Medium (see 1.2 for preparation)

-

Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

-

Sterile, 16 x 125 mm borosilicate glass screw-capped culture tubes

-

Incubator set to 35-37°C

-

Ice-water bath

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Sterile Pasteur pipettes and serological pipettes

-

Centrifuge

1.2. Preparation of TYI-S-33 Medium

TYI-S-33 is the most widely used medium for the axenic cultivation of E. histolytica.

TYI-S-33 Broth Base (to make ~880 mL):

-

In 600 mL of deionized water, dissolve the following components in order:

-

Casein Digest Peptone: 20.0 g

-

Yeast Extract: 10.0 g

-

Glucose: 10.0 g

-

Sodium Chloride (NaCl): 2.0 g

-

Potassium Phosphate, dibasic (K₂HPO₄): 1.0 g

-

Potassium Phosphate, monobasic (KH₂PO₄): 0.6 g

-

L-Cysteine Hydrochloride: 1.0 g

-

Ascorbic Acid: 0.2 g

-

Ferric Ammonium Citrate: 22.8 mg (add as 1 mL of a 22.8 mg/mL solution)

-

-

Adjust the final volume to 880 mL with deionized water.

-

Adjust pH to 6.8 using 1N NaOH.

-

Dispense in 88 mL aliquots into glass bottles and sterilize by autoclaving at 121°C for 15 minutes. The sterile base can be stored at -20°C.

Complete TYI-S-33 Medium (to make 100 mL):

-

Thaw one 88 mL aliquot of TYI-S-33 Broth Base.

-

Aseptically add 10-15 mL of heat-inactivated Adult Bovine Serum (ABS). The optimal percentage varies by strain, but typically 10-15% is used. Note: Fetal bovine serum should not be used as it is toxic to the parasite.

-

Aseptically add 2 mL of a sterile Vitamin Mix (e.g., Vitamin Mix #18).

-

The complete medium should be used within 7 days.

1.3. Trophozoite Subculturing Procedure

-

Select a confluent culture tube of E. histolytica trophozoites. Trophozoites grow as a monolayer on the surface of the tube.

-

Chill the tube in an ice-water bath for 5-10 minutes to detach the adherent trophozoites.

-

Invert the tube gently several times to ensure a uniform suspension of cells.

-

Aseptically transfer a specific volume or cell number to a new tube containing fresh, pre-warmed (37°C) complete TYI-S-33 medium. For routine maintenance, inoculating approximately 5 x 10⁴ to 1 x 10⁵ cells will result in a confluent culture in 3-4 days.

-

Incubate the new culture tubes at a 5-10° angle at 35-37°C to provide a larger surface area for growth.

-

Subculture every 48-72 hours to maintain the parasites in the logarithmic growth phase.

Protocol 2: In Vitro Susceptibility Testing of Quinfamide

This protocol details a microtiter plate-based assay to determine the 50% inhibitory concentration (IC₅₀) of Quinfamide against E. histolytica trophozoites. Viability can be assessed using a metabolic indicator like a tetrazolium salt (e.g., WST-1, MTT, or Nitroblue Tetrazolium).

2.1. Materials and Reagents

-

Log-phase E. histolytica trophozoite culture

-

Complete TYI-S-33 medium

-

Quinfamide (stock solution prepared in DMSO, then diluted in medium)

-